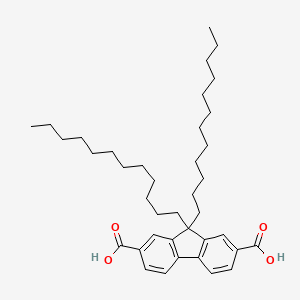![molecular formula C20H21N3O3 B14247004 2-[2-methoxy-4-(2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenoxy]acetamide](/img/structure/B14247004.png)
2-[2-methoxy-4-(2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenoxy]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-methoxy-4-(2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenoxy]acetamide is a complex organic compound that belongs to the class of beta-carbolines Beta-carbolines are known for their diverse biological activities and are often studied for their potential therapeutic applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-methoxy-4-(2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenoxy]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the beta-carboline core: This can be achieved through a Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde or ketone under acidic conditions to form the beta-carboline skeleton.
Phenoxyacetamide formation: The final step involves the reaction of the methoxylated beta-carboline with 2-chloroacetamide in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and purity. Additionally, the use of automated systems and high-throughput screening can streamline the production process.
化学反应分析
Types of Reactions
2-[2-methoxy-4-(2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and phenoxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
2-[2-methoxy-4-(2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenoxy]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and neuroprotective properties.
作用机制
The mechanism of action of 2-[2-methoxy-4-(2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenoxy]acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to receptors: It may interact with specific receptors on the cell surface, modulating their activity.
Inhibiting enzymes: The compound could inhibit certain enzymes, affecting metabolic pathways.
Modulating signaling pathways: It may influence various signaling pathways, leading to changes in cellular functions.
相似化合物的比较
Similar Compounds
- 6-methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one
- 1-(4-hydroxy-3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid
- 6-Methoxy-1,2,3,4-tetrahydro-9H-pyrido[3,4-β]indole
Uniqueness
2-[2-methoxy-4-(2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenoxy]acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and phenoxyacetamide groups, in particular, contribute to its versatility in chemical reactions and potential therapeutic applications.
属性
分子式 |
C20H21N3O3 |
|---|---|
分子量 |
351.4 g/mol |
IUPAC 名称 |
2-[2-methoxy-4-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenoxy]acetamide |
InChI |
InChI=1S/C20H21N3O3/c1-25-17-10-12(6-7-16(17)26-11-18(21)24)19-20-14(8-9-22-19)13-4-2-3-5-15(13)23-20/h2-7,10,19,22-23H,8-9,11H2,1H3,(H2,21,24) |
InChI 键 |
IHIBEVCEOJFSGU-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC(=C1)C2C3=C(CCN2)C4=CC=CC=C4N3)OCC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S)-3-[(12-Hydroxydodecyl)oxy]propane-1,2-diol](/img/structure/B14246921.png)
![N,2-Dibenzylthieno[3,2-D]pyrimidin-4-amine](/img/structure/B14246922.png)

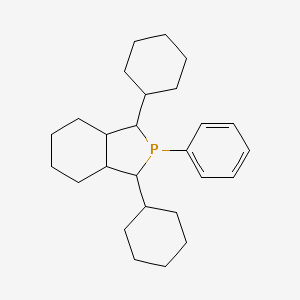
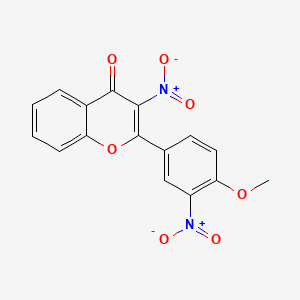
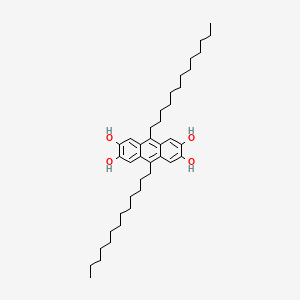
![2-[Chloro(difluoro)methyl]-2-ethoxy-3-phenyloxirane](/img/structure/B14246961.png)
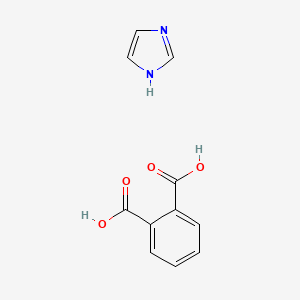
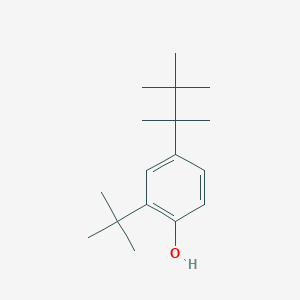
![N-[(2,4-Dimethylphenyl)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B14246969.png)
![N-[(1H-Benzimidazol-1-yl)methyl]-2-fluorobenzamide](/img/structure/B14246972.png)
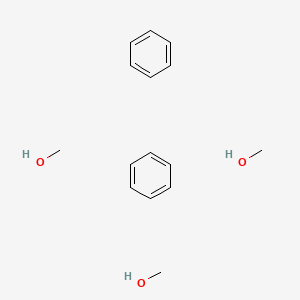
![Pyrrolo[2,1-f][1,2,4]triazine-6-carboxamide, 4-[[5-[(methoxyamino)carbonyl]-2-methylphenyl]amino]-5-methyl-N-(1-phenylethyl)-](/img/structure/B14246992.png)
